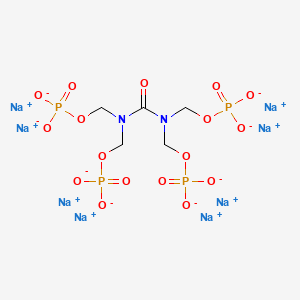
Cholanthrene, 6-fluoro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholanthrene, 6-fluoro-3-methyl- is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cholanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholanthrene, 6-fluoro-3-methyl- typically involves the fluorination of 3-methylcholanthrene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for cholanthrene, 6-fluoro-3-methyl- are not well-documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Cholanthrene, 6-fluoro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrocarbons.
Substitution: The fluorine atom in cholanthrene, 6-fluoro-3-methyl- can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Various substituted cholanthrene derivatives.
Aplicaciones Científicas De Investigación
Cholanthrene, 6-fluoro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: The compound is employed in studies investigating the biological activity of fluorinated aromatic hydrocarbons, including their interactions with enzymes and receptors.
Medicine: Research on cholanthrene, 6-fluoro-3-methyl- includes its potential use as a probe in drug development and its effects on cellular processes.
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of cholanthrene, 6-fluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic activity.
Comparación Con Compuestos Similares
3-Methylcholanthrene: A non-fluorinated analog known for its carcinogenic properties.
6-Fluorocholanthrene: A fluorinated derivative without the methyl group at the 3rd position.
Comparison: Cholanthrene, 6-fluoro-3-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and molecular interactions.
Propiedades
Número CAS |
73771-73-0 |
|---|---|
Fórmula molecular |
C21H15F |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3 |
Clave InChI |
PYGFTQSWNOAFAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)




